![molecular formula C14H18BFO3 B6153272 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one CAS No. 1807685-51-3](/img/no-structure.png)
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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Overview
Description
The compound “1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one” is a boric acid derivative . It is an important intermediate in organic synthesis reactions . It has a unique structure that gives it good biological activity and pharmacological effects .
Synthesis Analysis
The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The molecular electrostatic potential and frontier molecular orbitals of the compound are further investigated by DFT, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Scientific Research Applications
Boronic Acid Derivatives in Organic Synthesis
Boronic acid compounds play a crucial role in organic synthesis reactions. They serve as significant intermediates in carbon-carbon coupling and carbon heterocoupling reactions . Here’s how they contribute to various fields:
Applications::Fluorine-Containing Compounds in Medicine
Fluorine-containing compounds exhibit unique properties due to the strong electronegativity of fluorine atoms. These compounds are widely used in medicine, with several FDA-approved drugs containing fluorine :
Applications::Amide Local Anesthetics and Cancer Treatment
Amide local anesthetics have applications beyond pain management. Recent studies suggest their potential in cancer treatment:
Applications::Mechanism of Action
- This compound likely interacts with specific molecular targets within cells. Unfortunately, I couldn’t find specific information on its primary targets. However, boron-containing compounds like this one are often used in drug design due to their diverse applications, including enzyme inhibition and ligand-based therapies .
- Without specific data, I can’t pinpoint the exact pathways affected. However, boron compounds have been studied for their potential in cancer treatment and other diseases. They may impact pathways related to cell growth, apoptosis, or oxidative stress .
Target of Action
Biochemical Pathways
Future Directions
The compound has a wide range of applications in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance . It is expected that the compound will continue to be a focus of research in the future due to its unique properties and potential applications in various fields.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid with ethanoyl chloride in the presence of a base to yield 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one.", "Starting Materials": [ "3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid", "ethanoyl chloride", "base" ], "Reaction": [ "To a solution of 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid (1.0 equiv) in dry THF, add the base (1.1 equiv) and stir for 10 minutes at room temperature.", "Add ethanoyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography to obtain 1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one as a white solid." ] } | |
CAS RN |
1807685-51-3 |
Product Name |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one |
Molecular Formula |
C14H18BFO3 |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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